molecular formula C16H16N2O2S B5675251 3-(4-ISOPROPYLANILINO)-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE

3-(4-ISOPROPYLANILINO)-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE

Cat. No.: B5675251
M. Wt: 300.4 g/mol
InChI Key: CPCGKNMZKDZDNF-UHFFFAOYSA-N
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Description

3-(4-ISOPROPYLANILINO)-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE is a complex organic compound that belongs to the class of benzisothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ISOPROPYLANILINO)-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE typically involves the reaction of 4-isopropylaniline with 1,2-benzisothiazole-1,1-dione under specific conditions. One common method involves the use of a palladium-catalyzed amination reaction, where 4-isopropylaniline is reacted with a halogenated benzisothiazole derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(4-ISOPROPYLANILINO)-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or thiols.

Scientific Research Applications

3-(4-ISOPROPYLANILINO)-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.

    Materials Science: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.

    Industrial Chemistry: The compound is used as an intermediate in the synthesis of various industrial chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-ISOPROPYLANILINO)-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit specific enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Isopropylaniline: A precursor in the synthesis of 3-(4-ISOPROPYLANILINO)-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE.

    1,2-Benzisothiazole-1,1-dione: Another precursor used in the synthesis.

    Other Benzisothiazole Derivatives:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both aniline and benzisothiazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1,1-dioxo-N-(4-propan-2-ylphenyl)-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-11(2)12-7-9-13(10-8-12)17-16-14-5-3-4-6-15(14)21(19,20)18-16/h3-11H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCGKNMZKDZDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=NS(=O)(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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